molecular formula C8H9FN2O3 B562078 Tegafur-13C,15N2 CAS No. 1189456-27-6

Tegafur-13C,15N2

Cat. No. B562078
M. Wt: 203.148
InChI Key: WFWLQNSHRPWKFK-HLDOMDIUSA-N
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Description

Tegafur-13C,15N2 is a labeled form of Tegafur , which is an antineoplastic drug . It is used in cancer research and is available as a high-quality, certified reference material .


Synthesis Analysis

Tegafur-13C,15N2 can be synthesized as a cocrystal with other compounds to improve its solubility. For example, two new 1:1 cocrystals of Tegafur-13C,15N2 with 2,4 dihydroxybenzoic acid (2,4HBA) and p-nitrophenol (PNP) were synthesized . The cocrystal products were identified and characterized by various solid-state analysis techniques .

Scientific Research Applications

Stable Isotope Labeling in Clinical Research

Stable isotopes have become increasingly significant in clinical research due to advancements in mass-spectrometric methods for quantitative analysis and the growing availability of stable-isotope-labeled compounds. These isotopes, including 2H, 13C, and 15N, offer a safer alternative to radionuclides, applicable in a wide range of studies such as quantifying body water movements, absorption studies, and metabolic research without the safety concerns associated with radioactive materials. The use of stable isotopes like 13C and 15N allows for precise tracing of nutrients and metabolites in the human body, aiding in understanding complex biological processes and disease mechanisms (Halliday & Rennie, 1982).

Environmental and Ecological Research

Advances in Polymer Research

Stable isotopes have also found applications in materials science, particularly in the characterization of polymers. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, utilizing 1H NMR, 13C NMR, and 15N NMR, have been essential in determining the degree of N-acetylation for chitin and chitosan. These methods provide accurate data on the composition and structure of polymers, contributing to the development of new materials with optimized properties (Kasaai, 2010).

Soil Science and Agriculture

In soil science, stable isotopes are invaluable for studying soil organic matter dynamics and plant-soil interactions. Research using 13C and 15N isotopes has provided insights into carbon fluxes from plants to soil organisms and the impact of agricultural practices on soil health. These studies offer a deeper understanding of how plants contribute to soil organic matter and how this process affects ecosystem services such as nutrient cycling and carbon sequestration (Feland & Quideau, 2020).

Energy and Environmental Applications

The study of thermoelectric materials and processes is another area where stable isotopes like 13C and 15N play a crucial role. These isotopes are used in the development of thermoelectric generators and coolers, contributing to the creation of more efficient and environmentally friendly energy conversion and refrigeration technologies (Zhang et al., 2016).

Safety And Hazards

All products, including Tegafur-13C,15N2, should be handled by qualified personnel only, trained in laboratory procedures . More detailed safety and hazard information can be found in the Safety Data Sheet (SDS) for Tegafur-13C,15N2 .

properties

IUPAC Name

5-fluoro-1-(oxolan-2-yl)(213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i8+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWLQNSHRPWKFK-HLDOMDIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)[15N]2C=C(C(=O)[15NH][13C]2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849648
Record name 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tegafur-13C,15N2

CAS RN

1189456-27-6
Record name 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.600 g crude addition product of water to 2,3-dihydrofuran (prepared as described in Example 1) was added under stirring to a mixture of borontrifluoride-etherate (0.710 g; 5.0 m.mole) and anhydrous dioxane (20 ml) followed by the addition of silylated-5-fluorouracil (2,740 g; 10.0 m.mole). The reaction mixture was stirred for 3 hours at room temperature after which it was worked up as described in Example 1. 0.200 g unreacted 5-fluorouracil and 1.580 g (93%) Ftorafur were isolated.
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20 mL
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[Compound]
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silylated-5-fluorouracil
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods II

Procedure details

In 50 ml of pyridine were dissolved 2.5 g of 5-fluorouracil and 0.35 g of anhydrous aluminum chloride. To this solution were added 2.3 ml of 2,3-dihydrofuran and the mixture was reacted at 120° C. for 6 hours. A part of the reaction liquid was extracted and subjected to thin layer chromatography to observe the state of proceeding of the reaction whereby the composition of the product was 70% of the end product, 10% of by-products and less than 1% of unreacted 5-fluorouracil. The pyridine was distilled off from the reaction liquid and the residue was shaken with 50 ml of chloroform and a small amount of water and the mixture was separated. The chloroform layer was dried and the chloroform was distilled off. The precipitated crystals were collected by filtration, washed with ether and dried to obtain 2.9 g of 1-(2-tetrahydrofuryl)-5-fluorouracil in a yield of 75.4%, which had a melting point of 167°-168° C.
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2.3 mL
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end product
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2.5 g
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0.35 g
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50 mL
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Synthesis routes and methods III

Procedure details

In 30 ml of dimethylformamide were dissolved 2.6 g of 5-fluorouracil and 0.246 g of nicotinic acid. 2.8 Grams of 2,3-dihydrofuran in several portions were added in 4 hours to the solution while heating it at 140° C. The mixture was then reacted for 4 hours at the same temperature. After completion of the reaction, dimethylformamide was distilled off from the reaction liquid and 50 ml of chloroform were added to the residue. After stirring, the solution was filtered to remove insoluble matters and the filrate was washed with water and dried over anhydrous sodium sulfate. Then, chloroform was distilled off from the dried filtrate to obtain 1.85 g of 1-(2-tetrahydrofuryl)-5-fluorouracil which had a melting point of 165°-168° C. The chloroform insoluble matters were 5-fluorouracil containing 0.24 g of nicotinic acid. The yield of the end product was 61% based on the consumed 5-fluorouracil.
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2.6 g
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30 mL
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Synthesis routes and methods IV

Procedure details

In 10 ml of pyridine were dissolved 0.39 g of 5-fluorouracil and 0.42 g of 2,3-dihydrofuran. To the solution were added 72 mg of dimethylphenylsulfonium perchlorate and the mixture was reacted for 5 hours at 130° C. After the reaction, pyridine was distilled off under reduced pressure and 20 ml of water were added to the residue. The aqueous solution was treated with caustic soda to have a pH value of 10-11 and then washed with 20 ml of chloroform. The aqueous alkaline solution was treated while cold with diluted hydrochloric acid to adjust the pH value of the solution to 3.5 and then extracted three times with 20 ml of chloroform. The chloroform extract was dried and then the chloroform was distilled off. The residue was recrystallized from ethanol to obtain 0.35 g of 1-(2-tetrahydrofuryl)-5-fluorouracil. The yield was 58.3%.
Quantity
72 mg
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reactant
Reaction Step One
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0.39 g
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reactant
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0.42 g
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reactant
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10 mL
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Synthesis routes and methods V

Procedure details

In 100 ml of pyridine were dissolved 13.0 g of 5-fluorouracil and 10.5 g of 2,3-dihydrofuran. To the solution were added 7.5 g of acid clay and the mixture was reacted at 130° C. for 10 hours. The reaction liquid was treated in the same manner as described in Example 21 whereby 1.65 g of 5-fluorouracil were recovered and 14.30 g of 1-(2-tetrahydrofuryl)-5-fluorouracil were obtained. The yield of the end product was 81.9% based on the consumed 5-fluorouracil.
[Compound]
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acid
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7.5 g
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1.65 g
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10.5 g
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100 mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.